N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-22-11-4-3-9(7-12(11)23-2)5-6-15-14(19)13-10(18(20)21)8-16-17-13/h3-4,7-8H,5-6H2,1-2H3,(H,15,19)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYXOZDOAUYJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=NN2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501164911 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360573-16-6 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=360573-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Carboxamide Formation: The carboxamide group is introduced by reacting the nitrated pyrazole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the 3,4-Dimethoxyphenyl Ethyl Side Chain: The final step involves the attachment of the 3,4-dimethoxyphenyl ethyl side chain through a nucleophilic substitution reaction, using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide, exhibit significant anticancer properties. Studies have shown that pyrazole compounds can inhibit the growth of various cancer cell lines, including lung cancer (A549) cells. For instance, compounds with similar structures have been reported to induce apoptosis in A549 cells through mechanisms involving cell cycle arrest and the activation of caspases .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds like this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Research has demonstrated that certain pyrazole derivatives can significantly reduce edema in carrageenan-induced rat paw edema models, indicating their potential as anti-inflammatory agents .
Antimicrobial Properties
Pyrazoles have shown promise as antimicrobial agents against various pathogens. The structure of this compound suggests it may possess similar activities. Studies have highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria as well as fungi .
Neuroprotective Effects
Emerging research suggests that certain pyrazole derivatives can exhibit neuroprotective effects. For example, compounds with similar structural motifs have been evaluated for their ability to protect neuronal cells from oxidative stress and neurotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases .
Anticonvulsant Activity
Some studies have explored the anticonvulsant properties of pyrazole derivatives. The compound this compound may contribute to this field by modulating neurotransmitter systems or ion channels involved in seizure activity .
Herbicidal Activity
Research into the herbicidal properties of pyrazole compounds has revealed their potential utility in agricultural applications. Compounds structurally related to this compound may inhibit specific enzymes in plants, leading to effective weed control without affecting crop yield .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Key Structural Differences :
- Core Structure : Rip-B replaces the nitro-pyrazole carboxamide with a simpler benzamide group.
- Substituents : Lacks the nitro group and pyrazole ring but retains the 3,4-dimethoxyphenethyl side chain.
2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate
Key Structural Differences :
Crystallographic Insights :
- Crystal System: Monoclinic, with hydrogen-bonding networks involving water molecules and chloride ions .
- Data-to-Parameter Ratio : 14.3, indicating robust structural resolution (R factor = 0.046) .
Functional Implications :
The charged ammonium group and hydration likely enhance solubility in polar solvents compared to the neutral target compound. Such structural complexity may limit membrane permeability but improve interactions with charged biological targets.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide
Key Structural Differences :
- Substituent : Adds a methyl group at position 5 of the pyrazole ring, whereas the target compound lacks this modification.
Comparative Data Table
*Includes dihydrate.
Research Findings and Implications
- Solubility Trends : The charged azanium derivative exhibits higher polarity and hydration, whereas the target compound’s neutral pyrazole core may favor lipid bilayer penetration .
- Synthetic Accessibility : Rip-B’s higher yield (80%) vs. the target compound’s unreported yield suggests benzamide derivatives are more straightforward to synthesize .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by research findings and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O5 |
| Molecular Weight | 334.327 g/mol |
| Density | 1.312 g/cm³ |
| Boiling Point | 560.2 °C |
| Flash Point | 292.6 °C |
The structure features a dimethoxyphenyl group and a nitro-substituted pyrazole ring, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Dimethoxyphenyl Intermediate : The synthesis begins with the preparation of 3,4-dimethoxyphenyl ethylamine.
- Acetamide Formation : The intermediate is reacted with acetic anhydride.
- Pyrazole Ring Formation : The final step involves the formation of the pyrazole ring through cyclization reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In particular:
- Cell Proliferation Inhibition : Compounds with similar structures have shown effective inhibition of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) at concentrations as low as 1 μM .
- Mechanisms of Action : The anticancer activity is attributed to mechanisms such as inhibition of tubulin polymerization and DNA alkylation .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects:
- In Vivo Studies : In carrageenan-induced paw edema models, related pyrazole derivatives demonstrated significant anti-inflammatory activity, with some compounds achieving over 80% inhibition compared to standard drugs like diclofenac .
- Cytokine Inhibition : Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Studies
- Study on Pyrazole Derivatives : A series of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(arylureido) derivatives were synthesized and evaluated for anti-inflammatory activity. Some derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 μM .
- Anticancer Evaluation : Research showed that nitro-containing pyrazoles could induce apoptosis in various cancer cell lines through caspase activation and morphological changes at micromolar concentrations .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against tumor cells.
Q & A
Q. What synthetic routes are commonly employed for the preparation of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide?
The synthesis typically involves multi-step processes starting with the condensation of aryl precursors. For example, pyrazole-carboxamide derivatives are synthesized via cyclization of substituted hydrazines with β-keto esters, followed by functionalization of the pyrazole ring. Nitration at the 4-position is achieved using mixed acid systems (HNO₃/H₂SO₄), and the 3,4-dimethoxyphenethylamine moiety is introduced via amide coupling using carbodiimide-based reagents (e.g., EDC or DCC) . Reaction optimization (temperature, solvent polarity, and catalyst selection) is critical, as noted in studies of structurally related azanium chloride intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- X-ray crystallography for unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding in the carboxamide group) .
- ¹H/¹³C-NMR to verify substituent positions and electronic environments. The nitro group at C4 deshields adjacent protons, while the dimethoxyphenyl group exhibits distinct aromatic splitting patterns .
- LC-MS to confirm molecular weight and purity (≥98% by HPLC), ensuring absence of byproducts like unreacted nitro precursors .
Q. What are the critical considerations in designing a purification protocol for this compound?
Purification often employs silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate). For polar intermediates, reverse-phase HPLC using C18 columns with acetonitrile/water mobile phases is effective. Recrystallization from ethanol or dichloromethane/hexane mixtures can improve crystalline purity. Monitoring via TLC and UV detection ensures fraction homogeneity .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazole ring influence the biological activity of analogs?
Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., -NO₂ at C4) enhance binding affinity to target enzymes by stabilizing charge-transfer interactions. Conversely, bulkier substituents at C3 (e.g., carboxamide vs. ester) may reduce solubility, necessitating prodrug strategies. Computational docking studies (e.g., AutoDock Vina) can predict substituent effects on binding pocket occupancy .
Q. What strategies can resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity variations : Strict adherence to HPLC purity standards (≥98%) minimizes inactive impurities .
- Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) and include internal controls (e.g., known inhibitors).
- Metabolic instability : Use liver microsome assays to assess compound stability, as rapid degradation in vitro can falsely reduce observed activity .
Q. How can computational tools predict physicochemical properties relevant to drug development?
Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores. For example, the nitro group increases TPSA (~90 Ų), impacting blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) model solvation effects and conformational stability in biological membranes .
Q. What crystallographic insights explain the stability of this compound’s solid-state structure?
X-ray analyses reveal intramolecular hydrogen bonds between the carboxamide NH and the pyrazole nitro group, stabilizing the planar conformation. π-π stacking of dimethoxyphenyl rings contributes to crystal lattice cohesion, with van der Waals interactions between aliphatic chains further enhancing stability .
Methodological Tables
| Analytical Technique | Key Parameters | Application | Reference |
|---|---|---|---|
| X-ray Crystallography | Space group P21/c, a=21.977 Å, β=93.49° | Confirms molecular geometry | |
| Reverse-Phase HPLC | C18 column, 70:30 acetonitrile/water | Purity assessment (retention time: 8.2 min) | |
| LC-MS | ESI+, m/z 388.1 [M+H]⁺ | Molecular weight verification |
| Synthetic Optimization | Conditions | Impact on Yield | Reference |
|---|---|---|---|
| Nitration Step | HNO₃/H₂SO₄, 0°C, 2 hr | 85% yield | |
| Amide Coupling | EDC, DMAP, DCM, rt, 12 hr | 78% yield |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
